molecular formula C13H14OS2 B14267257 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one CAS No. 143850-91-3

2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one

Cat. No.: B14267257
CAS No.: 143850-91-3
M. Wt: 250.4 g/mol
InChI Key: MSMBESLOGHFZDK-UHFFFAOYSA-N
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Description

2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is an organic compound that belongs to the class of dithiane derivatives These compounds are characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. One common method is the thioacetalization of carbonyl compounds using a catalytic amount of yttrium triflate. The reaction is carried out under mild conditions, often at room temperature, and yields the desired dithiane derivative in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst

    Substitution: Organolithium (RLi), Grignard reagents (RMgX)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
  • Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
  • 2-(1,3-Dithian-2-ylidene)-1,3-diphenyl-1,3-propanedione

Uniqueness

2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of the phenyl group and the dithiane ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .

Properties

143850-91-3

Molecular Formula

C13H14OS2

Molecular Weight

250.4 g/mol

IUPAC Name

2-(1,3-dithian-2-ylidene)-1-phenylpropan-1-one

InChI

InChI=1S/C13H14OS2/c1-10(13-15-8-5-9-16-13)12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

MSMBESLOGHFZDK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCCS1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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